Apricoxib

Übersicht

Beschreibung

Apricoxib ist ein experimentelles Antikrebsmittel und nichtsteroidales Antirheumatikum (NSAR). Es ist ein selektiver Inhibitor der Cyclooxygenase-2 (COX-2), einem Enzym, das eine bedeutende Rolle bei Entzündungen und der Entstehung von Krebs spielt. This compound wurde auf sein Potenzial untersucht, die Wirksamkeit von Standardkrebstherapien zu verbessern, insbesondere bei Bauchspeicheldrüsenkrebs und nicht-kleinzelligem Lungenkrebs .

Herstellungsmethoden

Die Synthese von this compound beinhaltet die Bildung eines Pyrrolrings, der mit zwei Phenylgruppen verknüpft ist. Die Syntheseroute umfasst typischerweise die folgenden Schritte:

Bildung des Pyrrolrings: Der Pyrrolring wird durch eine Kondensationsreaktion unter Beteiligung eines Aldehyds und eines Amins synthetisiert.

Anlagerung von Phenylgruppen: Die Phenylgruppen werden durch eine Reihe von Substitutionsreaktionen eingeführt.

Sulfonamidbildung:

Vorbereitungsmethoden

The synthesis of apricoxib involves the formation of a pyrrole ring linked to two phenyl groups. The synthetic route typically includes the following steps:

Formation of the Pyrrole Ring: The pyrrole ring is synthesized through a condensation reaction involving an aldehyde and an amine.

Attachment of Phenyl Groups: The phenyl groups are introduced through a series of substitution reactions.

Sulfonamide Formation:

Analyse Chemischer Reaktionen

Reactions with Celecoxib Analogs

Hybridization with Anthraquinone Derivatives Novel hybrid compounds of celecoxib and 2-aminoanthraquinone derivatives have been synthesized using condensation reactions of celecoxib with 2-aminoanthraquinone derivatives or 2-aminoanthraquinone with celecoxib derivatives .

Reaction Pathways Celecoxib was reacted with different acid chlorides, 2-chloroethylisocyanate, and bis(2-chloroethyl)amine hydrochloride. These intermediates were then reacted with 2-aminoanthraquinone. Similarly, the same acid chlorides and 2-chloroethylisocyanate were reacted with 2-aminoanthraquinone, and the resulting intermediates were reacted with celecoxib to give isomers of the previous compounds .

Synthesis of Alkanamides Compound 2a was obtained according to a reported method, while compounds 2b and 2c were obtained by fusion of celecoxib 1 and 2-chloropropanoyl chloride or chlorobutyryl chloride . Compounds 2a–c were subjected to condensation with 2-aminoanthraquinone 8 to yield 2- or 4-((9,10-dihydro-9,10-dioxoanthracen-2-yl)amino)-N-(4-(5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)sulfonyl) alkanamides 3a–c . Compound 4 was prepared by reacting celecoxib 1 with 2-chloroethylisocyanate, and then reacted with 2-aminoanthraquinone 8 to give the desired product 5 .

Acid-Catalyzed Oxy-aminomethylation

Oxy-aminomethylation of Styrenes Strong Brønsted acid-catalyzed three-component oxy-aminomethylation of styrenes with sym-trioxane and sulfonamides or carbamates has been reported .

Inhibition of Prostaglandin E2 (PGE2)

Apricoxib effectively prevented PGE2 production by Colo357 and HPAF-II cells with IC50 values within the pharmacologic range (0.5–2 μmol/L for Colo357) .

Wissenschaftliche Forschungsanwendungen

Chemie: Apricoxib wird als Modellverbindung verwendet, um die Hemmung von COX-2 und ihre Auswirkungen auf verschiedene biochemische Pfade zu untersuchen.

Biologie: In der biologischen Forschung wird this compound verwendet, um die Rolle von COX-2 bei Entzündungen und der Entstehung von Krebs zu untersuchen.

Medizin: this compound hat sich in präklinischen und klinischen Studien als vielversprechend für die Behandlung von Bauchspeicheldrüsenkrebs und nicht-kleinzelligem Lungenkrebs erwiesen. .

Industrie: Obwohl this compound noch nicht in der Industrie weit verbreitet ist, ist sein Potenzial als COX-2-Hemmer ein Kandidat für die Weiterentwicklung in der pharmazeutischen Produktion

Wirkmechanismus

This compound entfaltet seine Wirkung durch die selektive Hemmung des Enzyms Cyclooxygenase-2 (COX-2). COX-2 ist an der Produktion von Prostaglandinen beteiligt, die Lipidverbindungen sind, die eine Rolle bei Entzündungen und der Entstehung von Krebs spielen. Durch die Hemmung von COX-2 reduziert this compound die Produktion von Prostaglandinen, wodurch Entzündungen reduziert und das Tumorwachstum gehemmt werden .

Wirkmechanismus

Apricoxib exerts its effects by selectively inhibiting the enzyme cyclooxygenase-2 (COX-2). COX-2 is involved in the production of prostaglandins, which are lipid compounds that play a role in inflammation and cancer progression. By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby decreasing inflammation and inhibiting tumor growth .

Vergleich Mit ähnlichen Verbindungen

Apricoxib ähnelt anderen COX-2-Hemmern wie Celecoxib, Rofecoxib und Etoricoxib. this compound hat in präklinischen Krebsmodellen eine höhere Wirksamkeit gezeigt als diese anderen Inhibitoren. Zum Beispiel wurde gezeigt, dass this compound die epitheliale-mesenchymale Transition (EMT) effektiver hemmt und die Wirksamkeit von Standardkrebstherapien verbessert .

Ähnliche Verbindungen

Celecoxib: Ein weiterer COX-2-Hemmer, der zur Behandlung von Schmerzen und Entzündungen eingesetzt wird.

Rofecoxib: Ein COX-2-Hemmer, der aufgrund von Sicherheitsbedenken vom Markt genommen wurde.

Etoricoxib: Ein COX-2-Hemmer zur Behandlung von Arthrose und rheumatoider Arthritis

Die einzigartige Fähigkeit von this compound, die Wirksamkeit von Standardkrebstherapien zu verbessern und die EMT zu hemmen, macht es zu einem vielversprechenden Kandidaten für weitere Forschung und Entwicklung in der Krebsbehandlung .

Biologische Aktivität

Apricoxib is a novel, selective inhibitor of cyclooxygenase-2 (COX-2), which has garnered attention for its potential therapeutic effects in various cancers, particularly non-small cell lung cancer (NSCLC) and pancreatic cancer. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical studies, and relevant case studies.

COX-2 Inhibition : this compound selectively inhibits COX-2, an enzyme that plays a significant role in inflammation and tumor progression. Overexpression of COX-2 is associated with poor prognosis in several cancers due to its involvement in the production of prostaglandins, which promote tumor growth and metastasis. By inhibiting COX-2, this compound reduces the levels of prostaglandin E2 (PGE2), thereby potentially reversing epithelial-mesenchymal transition (EMT) and enhancing the efficacy of standard cancer therapies .

Induction of Mesenchymal-Epithelial Transition (MET) : Recent studies have shown that this compound can induce MET in lung cancer cells, which is crucial for reversing the aggressive characteristics associated with EMT. This effect is mediated through the modulation of signaling pathways involving STAT1 and STAT3 .

Phase II Trials

- Non-Small Cell Lung Cancer (NSCLC) : In a randomized, double-blind study involving patients with NSCLC who had progressed after platinum-based therapy, this compound was administered alongside docetaxel or pemetrexed. Despite the hypothesis that patients with suppressed urinary PGE-M would benefit from this compound, results indicated no significant improvement in progression-free survival (PFS) compared to placebo (median PFS: 85 days vs. 97 days) .

- Pancreatic Cancer : this compound has shown promising results in preclinical models for pancreatic cancer. In studies involving xenograft models, this compound enhanced the antitumor effects of gemcitabine and erlotinib, particularly in tumors with high COX-2 expression. The combination treatment resulted in significant reductions in tumor size and metastasis .

Case Studies

Several case studies have illustrated the potential benefits of this compound in clinical settings:

- Case Study 1 : A patient with advanced NSCLC received this compound as part of a combination therapy regimen. The patient exhibited a notable reduction in tumor size after several treatment cycles, supporting the hypothesis that COX-2 inhibition can augment standard therapies .

- Case Study 2 : In another instance involving pancreatic cancer, patients treated with this compound alongside standard chemotherapy demonstrated improved tumor response rates compared to historical controls, reinforcing the drug's potential as an adjunct therapy .

Summary of Research Findings

The following table summarizes key findings from various studies on this compound:

| Study Focus | Key Findings | |

|---|---|---|

| NSCLC Phase II Trial | No significant PFS improvement vs. placebo | This compound did not enhance outcomes in NSCLC |

| Pancreatic Cancer | Enhanced efficacy when combined with gemcitabine/erlotinib | Promising adjunct therapy for COX-2 positive tumors |

| EMT/MET Induction | Induces MET and modulates STAT pathways | Potential mechanism for reversing aggressive tumor behavior |

Eigenschaften

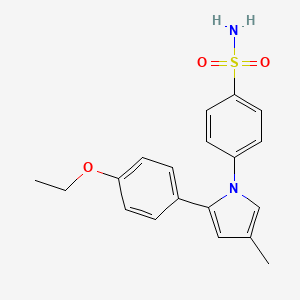

IUPAC Name |

4-[2-(4-ethoxyphenyl)-4-methylpyrrol-1-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3S/c1-3-24-17-8-4-15(5-9-17)19-12-14(2)13-21(19)16-6-10-18(11-7-16)25(20,22)23/h4-13H,3H2,1-2H3,(H2,20,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTMITOKKUMVWRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CC(=CN2C3=CC=C(C=C3)S(=O)(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60173502 | |

| Record name | Apricoxib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60173502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197904-84-0 | |

| Record name | Apricoxib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=197904-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Apricoxib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0197904840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Apricoxib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12378 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Apricoxib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60173502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | APRICOXIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5X5HB3VZ3Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Apricoxib's primary target?

A: this compound is a potent and selective inhibitor of Cyclooxygenase-2 (COX-2). [, , , , , , , , ]

Q2: What are the downstream effects of COX-2 inhibition by this compound?

A: this compound's inhibition of COX-2 leads to the suppression of Prostaglandin E2 (PGE2) production. [, , ] PGE2 is involved in various processes like inflammation, tumor growth, and angiogenesis. [, , , ] Additionally, this compound has been shown to impact:

- Tumor Growth: Reduces tumor growth in various cancer models, including lung, breast, and colorectal. [, , ]

- Metastasis: Decreases the incidence of metastasis in preclinical pancreatic cancer models. [, ]

- Angiogenesis: While not directly inhibiting angiogenesis, this compound promotes vascular normalization in tumors. [, ]

- Apoptosis: Increases apoptosis (programmed cell death) in tumor cells. []

- Epithelial-Mesenchymal Transition (EMT): Reverses EMT, potentially increasing tumor cell sensitivity to the drug. [, , ]

Q3: Does this compound interact with other pathways besides COX-2?

A: Research suggests this compound might modulate the JAK-STAT pathway. It has been shown to inhibit IL-27 mediated STAT1 and STAT3 activation. [, ] This modulation of the STAT pathway could play a role in this compound's influence on EMT. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: Unfortunately, the provided research abstracts do not specify the molecular formula or weight of this compound.

Q5: Is there any spectroscopic data available for this compound in the provided research?

A5: The provided research abstracts do not offer spectroscopic data for this compound.

Q6: What is known about the stability of this compound?

A: While specific stability data under various conditions is not detailed in the abstracts, one study mentions that this compound concentrations in plasma and tumors persist above the active concentration for PGE2 inhibition for over 24 hours after oral administration. [] This suggests a reasonable degree of stability in vivo.

Q7: What is the route of administration for this compound?

A: this compound is administered orally. [, , , , , , ]

Q8: How is this compound absorbed and distributed in the body?

A: One study using a HT29 xenograft model found that this compound reaches peak concentrations in plasma and tumors within one hour of oral administration, indicating rapid absorption and distribution. []

Q9: What is the elimination half-life of this compound?

A: A phase I study reports a mean elimination half-life (T1/2) of 11.8 hours for this compound. []

Q10: What is the relationship between this compound's pharmacokinetics and its antitumor activity?

A: In a HT29 xenograft model, while peak this compound concentrations (2-10 µM) dropped rapidly, they remained above the level needed for PGE2 inhibition for more than 24 hours, suggesting this sustained COX-2 inhibition is key to its antitumor effect. []

Q11: Are there any known drug-drug interactions with this compound?

A: While not extensively detailed in the abstracts, one study mentions that this compound enhances the efficacy of standard-of-care drugs in breast and lung tumor models. []

Q12: What types of in vitro models have been used to study this compound?

A12: Researchers have used various human cancer cell lines to assess this compound's effects in vitro, including:

- Pancreatic cancer: AsPC-1, Colo357, and four other unspecified cell lines. [, , ]

- Non-small cell lung cancer (NSCLC): A549 and unspecified others. [, ]

- Breast cancer: Unspecified cell lines. []

- Colorectal cancer: HT29. [, ]

- Head and neck squamous cell carcinoma (HNSCC): Unspecified cell lines. []

Q13: What in vitro effects of this compound have been observed?

A13: this compound demonstrates several in vitro effects:

- Cytotoxicity: Shows cytotoxic effects against various cancer cell lines, with potency varying depending on cell type and conditions. [, , , , , , ]

- Inhibition of Proliferation: Reduces cancer cell proliferation in various cell lines. []

- Induction of Apoptosis: Increases apoptosis in HT29 colorectal cancer cells. []

- Modulation of EMT: Reverses the epithelial-to-mesenchymal transition (EMT) in several cancer cell lines. [, , , , ]

- Synergistic Effects: Enhances the cytotoxicity of chemotherapy drugs like gemcitabine and erlotinib in pancreatic and other cancer cell lines. [, , ]

Q14: What types of in vivo models have been used to evaluate this compound?

A14: The research uses several in vivo models to study this compound, including:

- Orthotopic Xenograft Models: Primarily using mice implanted with human pancreatic, lung, breast, and colorectal tumors. [, , , , , ]

- Genetic Mouse Model of Pancreatic Cancer: Using p48-Cre; KrasG12D; Cdkn2alox/lox mice. []

Q15: What are the key findings from in vivo studies of this compound?

A15: In vivo research shows that this compound:

- Inhibits Tumor Growth: Significantly reduces tumor growth in xenograft models of lung, breast, colorectal, and pancreatic cancers. [, , , , , ]

- Reduces Metastasis: Demonstrates a significant reduction in metastatic incidence in pancreatic cancer models. [, ]

- Improves Survival: Increases overall survival in a genetic mouse model of pancreatic cancer. []

- Promotes Vascular Normalization: Improves the maturity and function of tumor blood vessels without decreasing vessel density. [, ]

Q16: Have there been any clinical trials involving this compound?

A16: Yes, several clinical trials have been conducted with this compound:

- Phase I Trials: Investigated the safety and efficacy of this compound in combination with erlotinib in patients with NSCLC. [, ]

- Phase II Trials: Evaluated this compound in combination with:

Q17: Are there any known biomarkers for this compound efficacy?

A17: Urinary Prostaglandin E2 Metabolite (PGE-M) has been investigated as a potential biomarker:

- PGE-M Suppression: Studies suggest that patients with a significant decrease in PGE-M levels after this compound treatment may experience better outcomes. [, , ]

- Baseline PGE-M Levels: Patients with elevated baseline PGE-M might benefit from this compound treatment, particularly in combination with other therapies. []

Q18: What are the known side effects of this compound?

A18: Clinical trials report that common adverse events associated with this compound include:

Q19: Are there any serious adverse events associated with this compound?

A19: Serious adverse events have been reported in clinical trials, including:

- Gastrointestinal bleeding []

- Myocardial infarction (heart attack) []

- Cerebrovascular accident (stroke) []

Q20: Has this compound been investigated for its potential in chemoprevention?

A: Yes, research suggests that this compound's effects on EMT and its ability to upregulate 15-PGDH and PGT, which are involved in PGE2 degradation and uptake, make it a potential candidate for chemoprevention, particularly in head and neck squamous cell carcinoma. []

Q21: What is the impact of this compound on the tumor microenvironment?

A21: this compound, beyond its direct effects on tumor cells, influences the tumor microenvironment:

- Vascular Normalization: Promotes the maturation of tumor blood vessels by increasing pericyte coverage, potentially improving drug delivery and therapeutic efficacy. [, ]

- Collagen Deposition: May influence collagen deposition in the tumor microenvironment, impacting tumor progression and response to therapies. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.